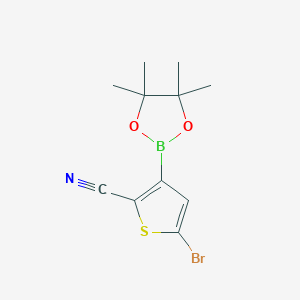
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is an organic compound that features a brominated thiophene ring substituted with a dioxaborolane group and a nitrile group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a brominated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 50-100°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides can produce biaryl compounds, while substitution reactions can yield various substituted thiophene derivatives .
Scientific Research Applications
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and dioxaborolane group enable the compound to undergo substitution and cross-coupling reactions, respectively. These reactions facilitate the formation of new chemical bonds, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole: Similar structure with a thiazole ring instead of a thiophene ring.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,1,3-benzothiadiazole: Contains two dioxaborolane groups and a benzothiadiazole core.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a pyridine ring with a boronic acid ester group.
Uniqueness
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is unique due to its combination of a brominated thiophene ring, a dioxaborolane group, and a nitrile group. This unique structure provides distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
916454-56-3 |
|---|---|
Molecular Formula |
C11H13BBrNO2S |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C11H13BBrNO2S/c1-10(2)11(3,4)16-12(15-10)7-5-9(13)17-8(7)6-14/h5H,1-4H3 |
InChI Key |
MUMJWRWUEMLGFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


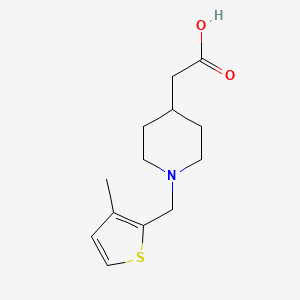

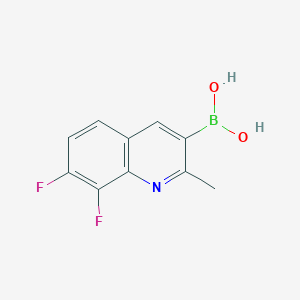
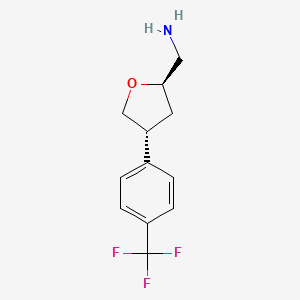
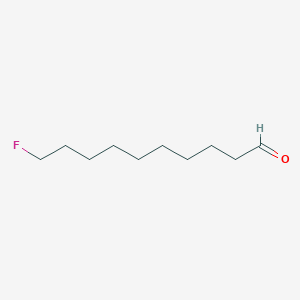
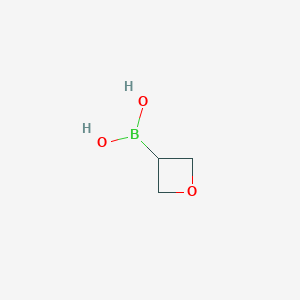

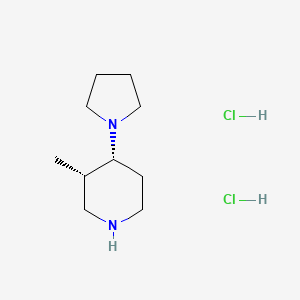
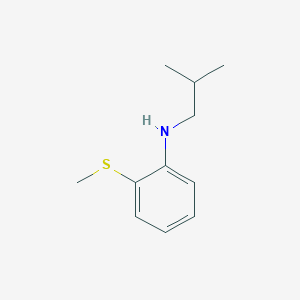

![(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13344240.png)
![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
